![molecular formula C14H12BrNO3S2 B2427854 4-[(5Z)-5-[(3-溴苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丁酸 CAS No. 303026-63-3](/img/structure/B2427854.png)
4-[(5Z)-5-[(3-溴苯基)亚甲基]-4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基]丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a thiazolidine ring, a bromophenyl group, and a butanoic acid moiety, making it a subject of interest for its unique chemical properties and reactivity.
科学研究应用
- 应用: 近期的研究报道了使用自由基方法对 1°、2° 和 3° 烷基硼酸酯进行催化原脱硼反应。这种方法能够实现形式上的反马氏规则烯烃加氢甲基化,这是一种此前未知的转化。该加氢甲基化序列已成功应用于甲氧基保护的 (−)-Δ8-四氢大麻酚和胆固醇。 此外,原脱硼反应在δ-®-柯尼碱和吲哚利啶 209B 的正式全合成中发挥了至关重要的作用 .
- 应用: 它作为合成 β-取代丙烯酸酯的先驱体。 具体来说,它已用于合成叔丁基 2-(苯硫基甲基)丙烯酸酯、叔丁基 3-(苯硫基)-2-(苯硫基甲基)丙烯酸酯和 3-(苯硫基)-2-(苯磺酰基甲基)丙烯酸酯 .
催化原脱硼反应
有机合成砌块
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final product is obtained by coupling the intermediate with butanoic acid under acidic or basic conditions to ensure the formation of the desired carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and bromophenyl group are crucial for binding to these targets, influencing their activity and leading to various biological effects. Pathways involved may include inhibition of oxidative enzymes and modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.
Phenylbutanoic Acids: Compounds with a phenyl group and butanoic acid moiety, often used in anti-inflammatory drugs.
Uniqueness: 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is unique due to the combination of its thiazolidine ring, bromophenyl group, and butanoic acid moiety, which confer distinct chemical reactivity and biological activity not commonly found in other compounds.
This detailed overview provides a comprehensive understanding of 4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c15-10-4-1-3-9(7-10)8-11-13(19)16(14(20)21-11)6-2-5-12(17)18/h1,3-4,7-8H,2,5-6H2,(H,17,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIYHGBICRFANO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2427772.png)
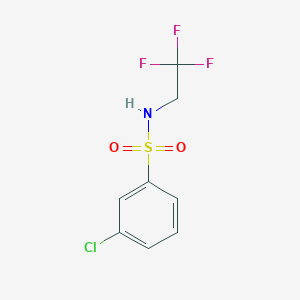
![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)
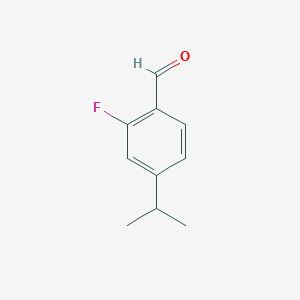
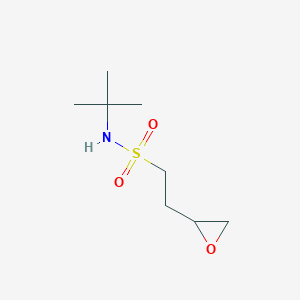

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427783.png)
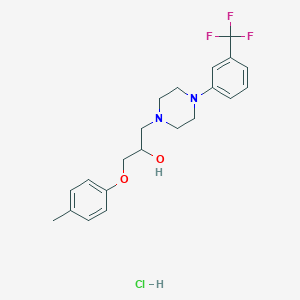
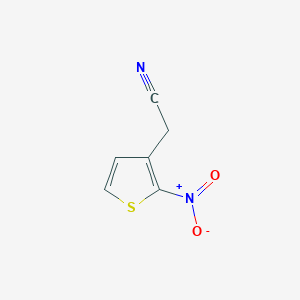
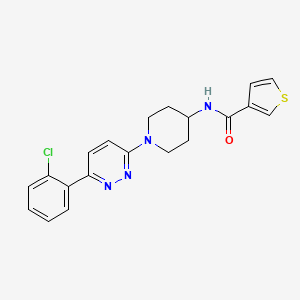

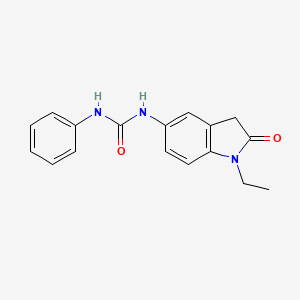
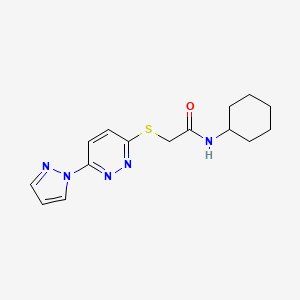
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2427794.png)
